2',5'-Bis(azidomethyl)-4'-(4-carboxyphenyl)-[1,1'-biphenyl]-4-carboxylicacid
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Overview
Description
2’,5’-bis(azidomethyl)-4’-(4-carboxyphenyl)-[1,1’-biphenyl]-4-carboxylic acid is a complex organic compound that features azide and carboxyl functional groups. Compounds with azide groups are often used in click chemistry and other applications due to their high reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-bis(azidomethyl)-4’-(4-carboxyphenyl)-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate biphenyl derivatives.
Functional Group Introduction: The azidomethyl groups are introduced through nucleophilic substitution reactions, often using sodium azide.
Carboxylation: The carboxyl groups are introduced via carboxylation reactions, which may involve the use of carbon dioxide or other carboxylating agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The conditions are optimized for yield and purity, and safety measures are crucial due to the presence of azide groups, which can be explosive.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azidomethyl groups.
Reduction: Reduction of the azide groups can lead to the formation of amines.
Substitution: The azide groups can participate in substitution reactions, such as click chemistry, to form triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Copper(I) catalysts are often used in click chemistry reactions.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Amines and related compounds.
Substitution: Triazole derivatives.
Scientific Research Applications
Chemistry
Click Chemistry: The azide groups make this compound suitable for click chemistry applications, which are widely used in chemical synthesis and materials science.
Biology
Bioconjugation: The compound can be used to label biomolecules through click chemistry, aiding in the study of biological processes.
Medicine
Drug Development:
Industry
Materials Science: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through the reactivity of its azide groups. These groups can participate in cycloaddition reactions, forming stable triazole rings. The carboxyl groups can also interact with various molecular targets, potentially affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2’,5’-bis(azidomethyl)-[1,1’-biphenyl]-4,4’-dicarboxylic acid
- 4,4’-bis(azidomethyl)-[1,1’-biphenyl]-2,2’-dicarboxylic acid
Properties
Molecular Formula |
C22H16N6O4 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
4-[2,5-bis(azidomethyl)-4-(4-carboxyphenyl)phenyl]benzoic acid |
InChI |
InChI=1S/C22H16N6O4/c23-27-25-11-17-10-20(14-3-7-16(8-4-14)22(31)32)18(12-26-28-24)9-19(17)13-1-5-15(6-2-13)21(29)30/h1-10H,11-12H2,(H,29,30)(H,31,32) |
InChI Key |
VYPZGHXEPUXQIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2CN=[N+]=[N-])C3=CC=C(C=C3)C(=O)O)CN=[N+]=[N-])C(=O)O |
Origin of Product |
United States |
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